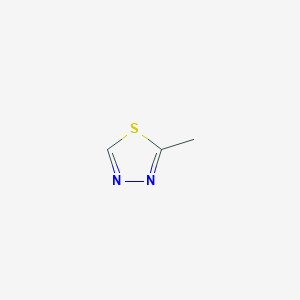

2-Methyl-1,3,4-thiadiazole

説明

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, playing a pivotal role in the development of new pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comrroij.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal scaffolds for designing molecules with specific biological activities. rroij.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their importance in drug discovery. ijnrd.orgnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov

Overview of Thiadiazole Isomers and Their Research Relevance

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in four isomeric forms, distinguished by the relative positions of the heteroatoms in the ring. nih.govrasayanjournal.co.in

Structural Distinctions of 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-Thiadiazoles

The four isomers of thiadiazole are:

1,2,3-Thiadiazole (B1210528): The nitrogen atoms are adjacent to each other.

1,2,4-Thiadiazole: The nitrogen atoms are separated by a carbon atom.

1,2,5-Thiadiazole: The nitrogen atoms are separated by the sulfur atom.

1,3,4-Thiadiazole (B1197879): The nitrogen atoms are adjacent to the sulfur atom and separated from each other by a carbon atom. nih.govrasayanjournal.co.in

Each isomer possesses a unique electronic distribution and geometry, leading to distinct chemical reactivities and biological activities. isres.org

Preponderance of 1,3,4-Thiadiazole in Academic Inquiry

Among the four isomers, the 1,3,4-thiadiazole scaffold has garnered the most significant attention from the scientific community. nih.govmdpi.comwisdomlib.org This heightened interest is largely due to its versatile pharmacological profile, which includes a wide spectrum of activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. rasayanjournal.co.inwisdomlib.orgresearchgate.net The 1,3,4-thiadiazole ring is a key component in several commercially available drugs, further cementing its importance in medicinal chemistry. rsc.orgnih.gov

Fundamental Chemical Properties of 1,3,4-Thiadiazole as a Research Focus

The widespread application of the 1,3,4-thiadiazole core stems from its inherent chemical characteristics.

Aromaticity and Stability Profiles

The 1,3,4-thiadiazole ring is an aromatic system, which contributes to its high stability. chemicalbook.commdpi.comrsc.org This aromatic character is a result of the delocalization of π-electrons within the five-membered ring. mdpi.com The inherent stability of this scaffold is a desirable feature in drug design, as it often translates to better in vivo stability and reduced toxicity. rsc.org While stable in acidic conditions, the ring can undergo cleavage under strongly basic conditions. mdpi.comchemicalbook.com

Role as a Bioisostere and Pharmacophore

The 1,3,4-thiadiazole nucleus is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) rings, meaning it can often substitute these groups in a molecule without a significant loss of biological activity. chemicalbook.comnih.govmdpi.com This bioisosteric relationship provides a valuable strategy for lead optimization in drug discovery, allowing for the fine-tuning of a molecule's properties. mdpi.com Furthermore, the 1,3,4-thiadiazole moiety itself acts as a potent pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.combenthamdirect.com Its ability to participate in hydrogen bonding and other interactions with biological targets contributes to its broad range of therapeutic applications. mdpi.com

2-Methyl-1,3,4-thiadiazole: A Detailed Profile

This section focuses specifically on the chemical compound this compound, providing a comprehensive overview of its properties, synthesis, and reactivity.

Chemical Identity and Molecular Characteristics

| Property | Value | Source |

| Molecular Formula | C3H4N2S | |

| Molecular Weight | 100.14 g/mol | |

| CAS Number | 26584-42-9 | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=NN=CS1 | |

| InChI Key | RQSCFNPNNLWQBJ-UHFFFAOYSA-N |

Spectroscopic Data Synopsis

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While specific spectra for the parent compound are not detailed in the provided search results, the characterization of related 1,3,4-thiadiazole derivatives consistently employs FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their molecular structures. rsc.org These techniques are crucial for identifying the characteristic functional groups and the arrangement of atoms within the molecule.

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through several established chemical routes.

Cyclization of Thiosemicarbazide (B42300) Derivatives

A prevalent method for synthesizing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide or its derivatives. sbq.org.br For instance, reacting thiosemicarbazide with a carboxylic acid, such as acetic acid, in the presence of a dehydrating agent like phosphorus oxychloride, can yield 2-amino-5-methyl-1,3,4-thiadiazole. mdpi.comjocpr.com The synthesis of this compound itself can be accomplished through strategic modifications of the thiosemicarbazide precursor.

Alternative Synthetic Pathways

Other synthetic strategies for obtaining 1,3,4-thiadiazole derivatives include the reaction of N,N'-acylhydrazines with thionating agents like Lawesson's reagent. organic-chemistry.org Additionally, the oxidative cyclization of thiosemicarbazones represents another viable route. researchgate.net The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials.

Chemical Reactivity and Derivatization

The 1,3,4-thiadiazole ring, including its methylated form, exhibits a distinct pattern of reactivity that allows for further chemical modification.

Electrophilic and Nucleophilic Substitution Reactions

The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient due to the inductive effects of the neighboring nitrogen and sulfur atoms. chemicalbook.comchemicalbook.com This makes them susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. chemicalbook.comsci-hub.st Conversely, the ring is generally inert towards electrophilic substitution. chemicalbook.comchemicalbook.com The nitrogen atoms, being pyridine-like, are preferential sites for electrophilic attack and can be readily N-alkylated or N-acylated. chemicalbook.com

Synthesis of Novel Derivatives from this compound

The reactivity of this compound allows it to serve as a starting material for the synthesis of more complex molecules. For example, lithiation of 2-methyl-1,3,4-thiadiazoles followed by treatment with carbon dioxide can be used to prepare 1,3,4-thiadiazol-2-ylacetic acids. researchgate.net Furthermore, 2,5-dimethyl-1,3,4-thiadiazole (B1347112) can react with aromatic carboxylic acid esters to form phenacyl-1,3,4-thiadiazoles. researchgate.net These examples highlight the utility of this compound as a building block in organic synthesis.

Research Applications of this compound

The unique chemical properties of the this compound scaffold have led to its investigation in various fields of applied chemistry.

Role in Agrochemical Research

Derivatives of this compound have shown promise in the development of new agrochemicals. For instance, certain chitosan (B1678972) derivatives incorporating this moiety have demonstrated enhanced antifungal activity against plant pathogens. A number of 1,3,4-thiadiazoles have also been patented as herbicides and bactericides, indicating their potential for crop protection. nih.gov

Potential in Material Science

The 1,3,4-thiadiazole scaffold has applications in material science due to its electronic properties and thermal stability. chemicalbook.comsci-hub.st The π-electron system of the aromatic ring can potentially coordinate with metal ions, leading to the formation of metal complexes with interesting properties. sci-hub.st These characteristics make 1,3,4-thiadiazole derivatives candidates for the development of novel materials with specific optical and electronic functions.

Significance in Medicinal Chemistry

The most extensively studied application of this compound and related compounds is in the field of medicinal chemistry.

As a Scaffold for Antimicrobial Agents

Numerous studies have highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives. researchgate.netrsc.org Compounds incorporating this scaffold have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. gavinpublishers.com For example, a derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has reported antifungal activity. The structural versatility of the 1,3,4-thiadiazole ring allows for the synthesis of a wide array of derivatives with tailored antimicrobial properties. researchgate.net

Foundation for Anti-inflammatory and Analgesic Compounds

The 1,3,4-thiadiazole nucleus is a key structural feature in compounds exhibiting anti-inflammatory and analgesic activities. researchgate.netrsc.org Research has shown that certain derivatives can effectively reduce inflammation, with some demonstrating potency comparable to established anti-inflammatory drugs. wisdomlib.org

Exploration in Anticancer Drug Discovery

A significant area of research focuses on the development of 1,3,4-thiadiazole-based anticancer agents. mdpi.comresearchgate.net The mesoionic character of the ring is thought to facilitate the crossing of cellular membranes and strong interaction with biological targets. mdpi.comresearchgate.net The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic acids, suggesting a potential mechanism of action through interference with DNA replication. mdpi.com The presence of a methyl group on the thiadiazole ring has been shown in some cases to enhance the anticancer potency of the compound. researchgate.net

Electron Deficient Nature and Reactivity at Key Positions

The 1,3,4-thiadiazole ring is inherently electron-deficient. chemicalbook.combepls.com This property is a consequence of the inductive effects of the electronegative sulfur and, particularly, the two pyridine-like nitrogen atoms. chemicalbook.comum.edu.my This electron deficiency renders the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack, while making them generally inert towards electrophilic substitution. chemicalbook.comresearchgate.net

The reactivity of the 1,3,4-thiadiazole ring is dictated by this electronic distribution. Key points regarding its reactivity include:

Nucleophilic Substitution at C2 and C5: The electron-poor nature of the C2 and C5 positions makes them highly activated for nucleophilic substitution reactions, especially when a good leaving group is present. chemicalbook.comresearchgate.net

Electrophilic Attack at Nitrogen: The nitrogen atoms at the 3- and 4-positions possess a higher electron density, making them the preferred sites for electrophilic attack, leading to N-alkylation or N-acylation. chemicalbook.comresearchgate.net

Ring Stability: The 1,3,4-thiadiazole ring demonstrates considerable aromaticity, contributing to its stability. chemicalbook.comnih.gov It is relatively stable in acidic conditions but can undergo ring cleavage under strongly basic conditions. chemicalbook.comum.edu.my The stability of the ring is often enhanced by the presence of alkyl or aryl substituents at the 2 and 5 positions. pnrjournal.com

The following table summarizes the key reactivity characteristics of the 1,3,4-thiadiazole scaffold:

| Position | Type of Attack Favored | Rationale |

| C2 and C5 | Nucleophilic | Electron-deficient due to inductive effects of N and S atoms. chemicalbook.com |

| N3 and N4 | Electrophilic | Higher electron density makes them preferential sites for attack. chemicalbook.com |

Historical Context of 1,3,4-Thiadiazole Research

The journey of 1,3,4-thiadiazole chemistry began in the late 19th century, intertwined with the discovery of phenylhydrazine (B124118) and hydrazine (B178648). nih.gov The first documented description of a 1,3,4-thiadiazole compound was by Fischer in 1882. nih.govarjonline.org However, the true chemical nature of this heterocyclic ring system was not fully elucidated until 1890 by Freund and Kuh. nih.govnih.gov

A significant acceleration in the research and development of 1,3,4-thiadiazole derivatives occurred with the advent of sulfa drugs and the later discovery of mesoionic compounds. nih.govajprd.com These discoveries highlighted the potential of the 1,3,4-thiadiazole scaffold as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This has led to the development of numerous compounds with a wide range of applications. chemicalbook.com

The Compound in Focus: this compound

This compound is a specific derivative of the 1,3,4-thiadiazole family, characterized by a methyl group substituted at the 2-position. This seemingly simple modification can influence the compound's physical and chemical properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄N₂S |

| Molecular Weight | 100.14 g/mol |

| IUPAC Name | This compound |

Research Findings on this compound

While much of the research focuses on the broader class of 1,3,4-thiadiazole derivatives, studies involving this compound often utilize it as a building block for more complex molecules. For instance, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through various synthetic routes. nih.gov The reactivity of the 2-methyl group itself is a subject of interest, as it can potentially be functionalized to create more elaborate structures.

Derivatives of this compound have been investigated for their biological activities. For example, some derivatives have shown potential as antimicrobial agents. The synthesis of 2,5-dimethyl-1,3,4-thiadiazole has also been reported, highlighting the interest in symmetrically substituted thiadiazoles. isres.org

Structure

2D Structure

3D Structure

特性

CAS番号 |

26584-42-9 |

|---|---|

分子式 |

C3H4N2S |

分子量 |

100.14 g/mol |

IUPAC名 |

2-methyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C3H4N2S/c1-3-5-4-2-6-3/h2H,1H3 |

InChIキー |

RQSCFNPNNLWQBJ-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=CS1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 1,3,4 Thiadiazole and Its Derivatives

General Synthetic Strategies for 1,3,4-Thiadiazoles

A number of synthetic pathways have been established for the formation of the 1,3,4-thiadiazole (B1197879) ring system. These generally involve the use of starting materials such as acylhydrazines, dithiocarbazates, thiosemicarbazides, and 1,3,4-oxadiazoles. sbq.org.br The choice of synthetic route often depends on the desired substitution pattern on the thiadiazole ring.

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3,4-thiadiazoles. These reactions typically involve the formation of the heterocyclic ring through the reaction of a bifunctional starting material with a cyclizing agent, often accompanied by the elimination of a small molecule like water.

A widely employed and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclocondensation of carboxylic acids with thiosemicarbazide (B42300) in an acidic medium. sbq.org.br For the synthesis of derivatives of 2-Methyl-1,3,4-thiadiazole, acetic acid or its derivatives would be the logical starting carboxylic acid. The reaction mechanism initiates with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization through the attack of the sulfur atom on the carbonyl group and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br Concentrated sulfuric acid is a commonly used acidic catalyst for this transformation. sbq.org.brjrespharm.com

A comparative study of different synthetic methods for 2-amino-5-substituted-1,3,4-thiadiazoles from aromatic carboxylic acids and thiosemicarbazide has been conducted using conventional heating with catalytic concentrated sulfuric acid in ethanol (B145695). derpharmachemica.com The reaction of various substituted benzoic acids with thiosemicarbazide in the presence of concentrated sulfuric acid and ethanol at 80-90°C for 4 hours yielded the corresponding 2-amino-5-aryl-1,3,4-thiadiazoles. derpharmachemica.com

| Starting Carboxylic Acid | Product | Yield (%) |

| Benzoic Acid | 2-amino-5-phenyl-1,3,4-thiadiazole | 70 |

| 4-Chlorobenzoic Acid | 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 75 |

| 4-Nitrobenzoic Acid | 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 72 |

| 4-Methylbenzoic Acid | 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole | 68 |

| Data from a comparative study on the synthesis of 2-amino-1,3,4-thiadiazoles. derpharmachemica.com |

While concentrated sulfuric acid is effective, its use can lead to the generation of a large amount of inorganic salts during neutralization, posing environmental concerns and challenges in product isolation. sbq.org.br To circumvent these issues, other acidic catalysts such as polyphosphoric acid (PPA) and phosphorus halides like phosphorus oxychloride (POCl₃) are frequently used. sbq.org.brjocpr.comderpharmachemica.com These reagents act as both catalysts and dehydrating agents, promoting the cyclization of thiosemicarbazides with carboxylic acids. sbq.org.brderpharmachemica.com For instance, the cyclization of 1,4-dibenzoylthiosemicarbazide (B1145546) to 2-benzamido-5-phenyl-1,3,4-thiadiazole proceeds in high yield using phosphoric acid. sphinxsai.com

An improved process for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles utilizes a mineral acid medium composed of 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid by weight. google.comgoogle.com This mixture has been shown to provide improved yields. For example, the reaction of pivalic acid and 4-methyl-3-thiosemicarbazide in a mixture of 25% sulfuric acid and 75% PPA at around 105°C for 3 hours resulted in a yield of at least 90% for 5-t-butyl-2-methylamino-1,3,4-thiadiazole. google.com

| Catalyst/Reagent | Starting Materials | Product | Yield (%) |

| POCl₃ | Methoxy (B1213986) cinnamic acid derivatives and phenylthiosemicarbazide derivatives | Substituted 1,3,4-thiadiazoles | - |

| PPA | Aromatic carboxylic acids and thiosemicarbazide | 2-amino-5-aryl-1,3,4-thiadiazoles | 20-70 |

| H₂SO₄/PPA mixture | Pivalic acid and 4-methyl-3-thiosemicarbazide | 5-t-butyl-2-methylamino-1,3,4-thiadiazole | >90 |

| Illustrative examples of using different acid catalysts in 1,3,4-thiadiazole synthesis. sbq.org.brgoogle.comrsc.org |

Alternative precursors for the synthesis of 1,3,4-thiadiazoles include acylhydrazines, dithiocarbazates, and thiosemicarbazones. sbq.org.br

Acylhydrazines can be converted to 1,3,4-thiadiazoles through reaction with various sulfur-containing reagents. ijiras.com A common method involves the reaction of acylhydrazines with isothiocyanates to form acylthiosemicarbazides, which are then cyclized. tandfonline.com Another approach is the sulfuration of acylhydrazines using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, although these methods can sometimes lead to byproducts and require harsh conditions. ijiras.com A more recent and chemoselective method involves the direct coupling of acyl hydrazides with primary nitroalkanes using elemental sulfur and sodium sulfide (B99878), which proceeds under mild conditions with a broad substrate scope. nih.govresearchgate.net

Dithiocarbazates are also valuable intermediates. For example, the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate in ethanol can yield 1,3,4-thiadiazole derivatives. sbq.org.br Another route involves the cyclization of 3-acyldithiocarbazic esters in the presence of acids. sphinxsai.com

Thiosemicarbazones , which are readily prepared from aldehydes or ketones and thiosemicarbazide, can undergo oxidative cyclization to form 2-amino-1,3,4-thiadiazoles. sphinxsai.com A classic method reported by Young and Eyre involves the use of ferric chloride (FeCl₃) as the oxidizing agent. sphinxsai.com This method has been widely used to prepare a large number of 5-substituted-2-amino-1,3,4-thiadiazoles. jocpr.comsphinxsai.com

| Precursor | Reagents | Product Type |

| Acylhydrazine | Isothiocyanates, then cyclization | 2,5-disubstituted-1,3,4-thiadiazoles |

| Dithiocarbazate | Hydrazonoyl halides | Substituted 1,3,4-thiadiazoles |

| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-amino-5-substituted-1,3,4-thiadiazoles |

| Summary of synthetic approaches from various precursors. sbq.org.brsphinxsai.comtandfonline.com |

The structural similarity between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, where the oxygen atom is replaced by a sulfur atom, allows for the conversion of the former into the latter. sbq.org.brnih.gov This transformation is typically achieved by heating the 1,3,4-oxadiazole (B1194373) with a thionating agent. tandfonline.com Thiourea (B124793) has been described as a convenient and effective reagent for this conversion. tandfonline.comresearchgate.net Phosphorus pentasulfide (P₂S₅) is another commonly used thionating agent for this purpose. researchgate.net This bioisosteric replacement is a valuable synthetic tool, especially when the corresponding 1,3,4-oxadiazole is more readily accessible. nih.gov For instance, bis(1,3,4-oxadiazoles) have been successfully converted to their bis(1,3,4-thiadiazole) counterparts by heating with thiourea in THF. nih.gov

To improve efficiency and reduce waste, one-pot synthetic strategies for 1,3,4-thiadiazoles have been developed. nih.govsioc-journal.cn These methods combine multiple reaction steps into a single procedure without the isolation of intermediates. For example, a one-pot synthesis of 2-imino-1,3,4-thiadiazolines has been achieved from acylhydrazides and isothiocyanates under mild conditions. researchgate.net Another one-pot approach for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives involves the reaction of a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the use of toxic reagents like POCl₃. nih.govresearchgate.net Propylphosphonic anhydride (B1165640) (T3P) has also been utilized as a coupling and cyclodehydrating agent in a one-pot synthesis of 1,3,4-thiadiazole derivatives from carboxylic acids and acid hydrazides. ijiras.comsbq.org.br

Directed Synthesis of this compound and its Functionalized Analogs

The synthesis of specifically substituted this compound derivatives often requires tailored synthetic strategies. These approaches allow for the introduction of various functional groups at different positions of the thiadiazole ring, leading to a diverse library of compounds.

Preparation of 5-Alkyl-2-methylamino-1,3,4-thiadiazoles

A common method for synthesizing 5-alkyl-2-methylamino-1,3,4-thiadiazoles involves the reaction of a suitable carboxylic acid with methyl thiosemicarbazide. nih.gov This reaction is typically carried out in the presence of a dehydrating agent, such as a mixture of polyphosphoric acid and concentrated sulfuric acid. nih.gov The use of this strong acid mixture facilitates the cyclodehydration process, leading to the formation of the desired thiadiazole ring. nih.govgoogle.com For instance, the reaction of pivalic acid and 4-methyl-3-thiosemicarbazide in a 3:1 mixture of polyphosphoric acid and sulfuric acid yields 5-t-butyl-2-methylamino-1,3,4-thiadiazole. google.comgoogle.com This method has been shown to produce high yields of the target compounds. nih.govgoogle.com

Another approach involves the acylation of a thiosemicarbazide followed by dehydration. nih.gov Methane sulphonic acid can be an effective dehydrating agent in this process, offering high yields and good purity of the resulting 5-substituted 2-amino-thiadiazoles. nih.gov Additionally, the cyclization of 4-alkylthiosemicarbazides with orthoformate esters in the presence of concentrated hydrochloric acid provides another route to 2-alkylamino-1,3,4-thiadiazoles substituted at the 5th position. nih.gov

The reaction between thiosemicarbazide and acetyl chloride is a direct method for producing 2-amino-5-methyl-1,3,4-thiadiazole. sphinxsai.com Similarly, using 4-methylthiosemicarbazide (B147232) with acetyl chloride yields 5-methyl-2-methylamino-1,3,4-thiadiazole. sphinxsai.com

| Reactants | Reagents | Product | Reference |

| Carboxylic acid, Methyl thiosemicarbazide | Polyphosphoric acid, Concentrated sulfuric acid | 5-Alkyl-2-methylamino-1,3,4-thiadiazole | nih.gov |

| Pivalic acid, 4-Methyl-3-thiosemicarbazide | Polyphosphoric acid, Sulfuric acid | 5-t-Butyl-2-methylamino-1,3,4-thiadiazole | google.comgoogle.com |

| Thiosemicarbazide | Methane sulphonic acid | 5-Substituted 2-amino-thiadiazole | nih.gov |

| 4-Alkylthiosemicarbazide | Orthoformate esters, Concentrated hydrochloric acid | 2-Alkylamino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide | Acetyl chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | sphinxsai.com |

| 4-Methylthiosemicarbazide | Acetyl chloride | 5-Methyl-2-methylamino-1,3,4-thiadiazole | sphinxsai.com |

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764)

2-Mercapto-5-methyl-1,3,4-thiadiazole serves as a versatile starting material for the synthesis of various derivatives through functionalization of its thiol group. dntb.gov.uaresearchgate.netbohrium.commdpi.comnih.gov

The reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihaloalkanes is a key method for preparing 2-(ω-haloalkylthio)thiadiazoles. dntb.gov.uamdpi.comnih.gov The outcome of this reaction is highly dependent on the reaction conditions, including the base used, the proportions of the reagents, the length of the alkyl chain, and the nature of the halogen. dntb.gov.uabohrium.commdpi.com Optimized protocols have been developed to favor the formation of these haloalkylthio derivatives. dntb.gov.uanih.gov For instance, the use of specific bases and reagent ratios can lead to the selective synthesis of either 2-(ω-bromoalkylthio)- or 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles. bohrium.commdpi.com In some cases, these compounds can be isolated as single products, while in others they may form mixtures that require separation by chromatography. dntb.gov.uaresearchgate.netnih.gov The structures of these products are typically confirmed using techniques like 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction. dntb.gov.uamdpi.comnih.gov

The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihaloalkanes can also lead to the formation of symmetrical bis-thiadiazoles. dntb.gov.uabohrium.commdpi.com The formation of these bis-heterocyclic ligands is influenced by the same factors as the synthesis of the haloalkylthio derivatives, namely the reaction conditions and the nature of the dihaloalkane. bohrium.commdpi.com For example, the reaction with dibromomethane (B42720) has been observed to predominantly yield the bis-thiadiazole product. mdpi.com The experimental conditions can be optimized to favor the synthesis of these symmetrical compounds, which can be achieved by adjusting the base and the ratio of reactants. dntb.gov.uanih.gov These bis-thiadiazoles are often obtained as single products or as part of mixtures that can be separated chromatographically. dntb.gov.uaresearchgate.netnih.gov Their structures are rigorously characterized by spectroscopic methods and X-ray crystallography. dntb.gov.uamdpi.comnih.gov

| Starting Material | Reagents | Products | Key Findings | Reference |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dihaloalkanes, Base | 2-(ω-Haloalkylthio)thiadiazoles, Symmetrical bis-thiadiazoles | Reaction outcome depends on alkyl chain length, halogen type, base, and reagent proportions. | dntb.gov.uabohrium.commdpi.com |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane | Methylene-bridged bis-thiadiazole | Major or sole product. | mdpi.com |

Synthesis of 1,3,4-Thiadiazol-2(3H)-one Derivatives from 5-Methyl-1,3,4-thiadiazole-2-thiol (B7760102)

An interesting and unexpected intramolecular addition-elimination reaction provides a pathway to 1,3,4-thiadiazol-2(3H)-one derivatives starting from 5-methyl-1,3,4-thiadiazole-2-thiol. researchgate.netresearchgate.nettandfonline.comfigshare.com This multi-step synthesis begins with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone, in the presence of a base like potassium hydroxide. researchgate.nettandfonline.comfigshare.com This initial step yields an S-alkylated intermediate. researchgate.nettandfonline.comfigshare.com

The subsequent reduction of the keto group in this intermediate, for example using sodium borohydride (B1222165) (NaBH4), produces a secondary alcohol. researchgate.nettandfonline.comfigshare.com The final and key step involves the reaction of this alcohol with various alkyl halides in the presence of a strong base like sodium hydride (NaH). researchgate.nettandfonline.comfigshare.com This leads to the formation of the target 5-methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives in moderate to good yields (42-70%). researchgate.netfigshare.com This process involves an internal nucleophilic substitution followed by an SN2-type reaction. researchgate.nettandfonline.comfigshare.com The structures of the synthesized compounds are confirmed through various spectroscopic techniques including IR, 1H NMR, 13C NMR, mass spectrometry, and in some cases, X-ray diffraction analysis. researchgate.net

Similarly, derivatives of 3-((un)substituted benzyl)-5-methyl-1,3,4-thiadiazol-2(3H)-one and ((un)substituted phenyl)-2-oxoethyl)-5-methyl-1,3,4-thiadiazol-2(3H)-one have been synthesized from 5-methyl-1,3,4-thiadiazole-2-thiol with reported yields of 81-88% and 63-71%, respectively. researchgate.net

| Starting Material | Key Intermediates | Reagents | Final Products | Yields | Reference |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone, 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol | 2-bromo-1-(4-chlorophenyl)ethanone, KOH, NaBH4, Alkyl halides, NaH | 5-Methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives | 42-70% | researchgate.nettandfonline.comfigshare.com |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | - | - | 3-((un)substituted benzyl)-5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives | 81-88% | researchgate.net |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | - | - | ((un)substituted phenyl)-2-oxoethyl)-5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives | 63-71% | researchgate.net |

Click Chemistry Approaches for 1,3,4-Thiadiazole Hybrids

"Click chemistry," particularly the copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, has emerged as a powerful tool for the synthesis of complex molecular architectures, including hybrids of 1,3,4-thiadiazole with other heterocyclic rings like 1,2,3-triazole. tandfonline.comnih.govnih.gov This approach offers a simple, efficient, and often one-pot synthesis route to novel hybrid compounds. tandfonline.comnih.gov

One strategy involves the reaction of a novel alkyne derived from a 1,3,4-thiadiazole derivative with various phenylacetamide azides. tandfonline.com This "click" reaction is catalyzed by copper and leads to the formation of 1,3,4-thiadiazole–1,2,3-triazole hybrids. tandfonline.com Another approach utilizes a one-pot azidation/click assembly where an in-situ generated azide (B81097) reacts with a thiadiazole-containing alkyne. nih.gov

This methodology has also been successfully employed to synthesize 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycosides. nih.gov In this case, acetylenic derivatives of 1,3,4-thiadiazole are reacted with different glycosyl azides, followed by a deacetylation step. nih.gov The resulting hybrid molecules are of significant interest due to their potential biological activities. tandfonline.comnih.govnih.gov

| Strategy | Reactants | Catalyst | Products | Reference |

| Click Reaction | Alkyne-derived 1,3,4-thiadiazole, Phenylacetamide azides | Copper | 1,3,4-Thiadiazole–1,2,3-triazole hybrids | tandfonline.com |

| One-pot Azidation/Click Assembly | Thiadiazole-containing alkyne, In-situ generated azide | Copper | 1,2,3-Triazole-1,3,4-thiadiazole hybrids | nih.gov |

| Click Reaction and Glycosylation | Acetylenic 1,3,4-thiadiazole derivatives, Glycosyl azides | - | 1,3,4-Thiadiazole and 1,2,3-triazole hybrid glycosides | nih.gov |

Mechanistic Insights into 1,3,4-Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthetic strategies aimed at this important heterocyclic scaffold. The mechanisms underpinning its construction are diverse, yet they frequently rely on fundamental organic reactions, including nucleophilic attacks and intramolecular cyclizations.

A prevalent and efficient method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides. sbq.org.br This process is initiated by a nucleophilic attack from the nitrogen atom of the thiosemicarbazide onto the sp²-hybridized carbon of a carboxylic acid. This step is followed by a dehydration event to form an intermediate. sbq.org.br

The subsequent and critical step involves the sulfur atom, which acts as a nucleophile, attacking the carbonyl carbon. This intramolecular attack leads to the formation of the five-membered ring, or cyclization. sbq.org.br A final dehydration step and subsequent electron migration result in the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br Many synthetic routes for 1,3,4-thiadiazoles, particularly those starting from acylhydrazines and various sulfur reagents like carbon disulfide or isothiocyanates, proceed through the initial formation of a thiosemicarbazide or a related dithiocarbazide intermediate, which then undergoes this cyclization pathway. sbq.org.br

An alternative and elegant strategy for forming substituted 1,3,4-thiadiazole systems involves an intramolecular addition-elimination reaction. A notable example is the synthesis of 3-substituted-5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives. researchgate.netresearchgate.net This reaction commences with the synthesis of a precursor, such as 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone, which is then reduced to a secondary alcohol. researchgate.net

The key mechanistic step occurs when this alcohol is treated with a base like sodium hydride (NaH) in the presence of various alkyl halides. researchgate.net The reaction proceeds through an internal nucleophilic substitution, where the alkoxide formed from the secondary alcohol attacks the thiadiazole ring, followed by an Sₙ2-type nucleophilic substitution. researchgate.netresearchgate.net This sequence, characterized as an intramolecular addition-elimination, provides a novel route to 1,3,4-thiadiazol-2(3H)-one derivatives with yields ranging from moderate to good (42% to 70%). researchgate.netresearchgate.net

Spectroscopic and Structural Characterization Techniques in Synthetic Research

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives rely heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture of these compounds. mdpi.comnih.govnih.gov

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of 1,3,4-thiadiazole derivatives.

¹H-NMR: The proton NMR spectra offer diagnostic signals for various parts of the molecule. For instance, the methyl protons on the thiadiazole ring in derivatives of this compound typically appear as a singlet in the upfield region of the spectrum. researchgate.net In one study, the methyl protons of two different derivatives were observed at δ 2.57 and 2.54 ppm. researchgate.net In more complex structures, such as 5-methyl-3-(4-nitrophenyl)-2-[[1-(thiophen-2-yl)ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole, the methyl signal appears at δ 2.53 ppm. d-nb.info

¹³C-NMR: The carbon-13 NMR spectrum is crucial for confirming the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole ring itself show characteristic chemical shifts. Due to the influence of the electronegative nitrogen and sulfur atoms, these carbons are typically deshielded. In N-substituted 1,3,4-thiadiazol-2-amines, the carbon atom adjacent to the secondary amine (C2 of the thiadiazole ring) is significantly downfield shifted, with signals reported between 163.77 and 169.01 ppm, while the C5 carbon appears in the 159.56–162.90 ppm range. dergipark.org.tr The methyl carbon of the 2-methyl group appears at a much higher field, for example at δ 16.8 ppm in one derivative. d-nb.info

| Compound Structure (Partial) | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazole derivative | ¹H | ~2.54 - 2.57 (s, 3H, CH₃) | researchgate.net |

| 5-Methyl-3-(4-nitrophenyl)-2-[[1-(thiophen-2-yl)ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole | ¹H | 2.53 (s, 3H, CH₃) | d-nb.info |

| 5-Methyl-3-(4-nitrophenyl)-2-[(thiophen-2-ylmethylene)hydrazono]-2,3-dihydro-1,3,4-thiadiazole | ¹³C | 16.8 (CH₃) | d-nb.info |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amine | ¹³C | 163.77 - 169.01 (Thiadiazole C2) | dergipark.org.tr |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amine | ¹³C | 159.56 - 162.90 (Thiadiazole C5) | dergipark.org.tr |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 1,3,4-thiadiazole derivatives, key absorption bands include those for the C=N and C-S bonds within the heterocyclic ring. nih.govresearchgate.net The stretching vibration of the C=N bond in the thiadiazole ring is typically observed in the region of 1619-1683 cm⁻¹. researchgate.net For example, a C=N band was identified at 1628 cm⁻¹ for a free thiadiazole ligand, which shifted to lower frequencies (1607-1610 cm⁻¹) upon complexation with a metal ion, indicating the involvement of a ring nitrogen atom in coordination. nih.gov Other characteristic bands include C-N stretching (1160-1193 cm⁻¹) and C-S stretching (588-664 cm⁻¹). researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch (Thiadiazole Ring) | 1619 - 1683 | researchgate.net |

| C-N Stretch | 1160 - 1193 | researchgate.net |

| C-S Stretch | 588 - 664 | researchgate.net |

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's molecular formula. mdpi.comnih.govplos.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. mdpi.comresearchgate.net

In the analysis of 1,3,4-thiadiazole derivatives, mass spectra typically show an intense signal corresponding to the protonated molecular ion [M+H]⁺. nih.gov For example, tandem mass spectrometry of various thiadiazole derivatives revealed fragmentation patterns that helped elucidate their structure; the loss of acetyl moieties from a fully acetylated derivative was observed as an initial fragmentation step. nih.gov The molecular ion peaks observed in the mass spectra of newly synthesized compounds must be consistent with their expected structures. researchgate.netd-nb.info

| Compound Description | Technique | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | LC-MS | 210 | [M+H]⁺ | nih.gov |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | HRMS (ESI) | - | Structure confirmed by high accuracy mass analysis | mdpi.com |

| 4-(5-{(Z)-[(4-chlorophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | ESI-MS | 331.7 | Molecular Ion | researchgate.net |

| 5-methyl-3-alkyl-1,3,4-thiadiazole-2(3H)-one derivatives | MS | - | Molecular ion peaks observed as expected | researchgate.net |

X-ray Diffraction Analysis (XRD) for Single Crystal Structures

X-ray diffraction (XRD) analysis of single crystals stands as a definitive method for the unambiguous determination of the three-dimensional molecular structure of this compound derivatives. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming molecular connectivity and stereochemistry. mdpi.comnih.gov Furthermore, it elucidates supramolecular features, such as crystal packing and intermolecular interactions, which are crucial for understanding the material's properties in the solid state. iucr.orgnih.govbohrium.com

The functionalization of the this compound core at various positions leads to a diverse range of compounds, and single-crystal XRD has been instrumental in characterizing these new chemical entities. bohrium.commdpi.com Good quality crystals suitable for XRD analysis are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent. iucr.orgresearchgate.net The resulting crystallographic data not only validates the synthetic pathway but also provides insights into the electronic and conformational properties of the molecule. bohrium.commdpi.com

Detailed Research Findings

Research on various derivatives has provided a wealth of structural information. For instance, the crystal structure of compounds resulting from the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole reveals a conserved geometry for the thiadiazole ring itself. mdpi.com

In the case of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole , the molecule consists of a 1,3,4-thiadiazole ring and a 1,3-thiazole ring connected by a sulfur atom. nih.gov The two heterocyclic rings are not coplanar, subtending a dihedral angle of 32.61 (10)°. iucr.orgiucr.org The crystal packing is stabilized by non-classical C-H···N hydrogen bonds and π–π stacking interactions. iucr.orgnih.gov The bond angles within the five-membered rings deviate from the ideal 120°, a common feature for such structures. iucr.orgresearchgate.net Specifically, the C–S–C bond angles in the 1,3,4-thiadiazole and 1,3-thiazole rings are 86.62 (8)° and 89.25 (9)°, respectively. iucr.orgiucr.org

For 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole , the molecule adopts a twisted conformation, with a significant dihedral angle of 83.63 (12)° between the planes of the 1,3,4-thiadiazole and benzene (B151609) rings. nih.gov The crystal structure is characterized by weak C—H⋯N interactions that link the molecules together. nih.gov

Similarly, the derivative 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole exhibits a butterfly-like structure. nih.gov In this compound, the dihedral angle between the 1,3,4-thiadiazole and benzene rings is 70.8 (4)° for the major component of a disordered structure. nih.gov The solid-state packing is defined by screw chains running along the c-axis, with weak intermolecular C—H⋯O and C—H⋯π interactions present. nih.gov

The structural proof for more complex derivatives, such as (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one , was established for the first time using single-crystal XRD. mdpi.comnih.gov This analysis confirmed the Z stereochemistry around the imino-phenyl double bond and revealed a nearly planar 1,3,4-thiadiazole ring. mdpi.com

The analysis of fused heterocyclic systems containing the thiadiazole moiety, like 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo [3,4-b] iucr.orgnih.govCurrent time information in Bangalore, IN.thiadiazole , also relies on single-crystal XRD to confirm the molecular and supramolecular structure. mdpi.com In this case, the crystal packing is dominated by N···H, S···H, and C···C non-covalent interactions. mdpi.com

The tables below summarize key crystallographic data for several derivatives of this compound.

Table 1: Crystallographic Data for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅N₃S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3562 (4) |

| b (Å) | 11.2339 (6) |

| c (Å) | 9.9472 (5) |

| β (°) | 108.705 (2) |

| V (ų) | 884.28 (8) |

| Z | 4 |

Data sourced from references iucr.orgiucr.org.

Table 2: Crystallographic Data for 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂OS₂ |

| Mᵣ | 252.35 |

| Crystal System | Monoclinic |

| a (Å) | 14.7765 (4) |

| b (Å) | 8.6916 (3) |

| c (Å) | 9.7339 (3) |

| β (°) | 96.477 (1) |

| V (ų) | 1242.16 (7) |

| Z | 4 |

Data sourced from reference nih.gov.

Table 3: Crystallographic Data for 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₂S₂ |

| Mᵣ | 281.37 |

| Crystal System | Orthorhombic |

| a (Å) | 13.8210 (14) |

| b (Å) | 4.5720 (5) |

| c (Å) | 19.7929 (19) |

| β (°) | 90 |

| V (ų) | 1250.7 (2) |

| Z | 4 |

Data sourced from reference nih.gov.

These structural studies are fundamental, providing a solid foundation for structure-activity relationship (SAR) investigations and the rational design of new materials and therapeutic agents based on the this compound scaffold. bohrium.comnih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 1,3,4 Thiadiazole Derivatives

General Principles of SAR for 1,3,4-Thiadiazoles

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is intricately linked to the physicochemical properties of the heterocyclic ring and the nature of the substituents at its 2 and 5 positions. arjonline.orgmdpi.com

Influence of the N–C–S– Moiety and Ring Aromaticity

The inherent biological activities of 1,3,4-thiadiazole derivatives are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring. mdpi.comfrontiersin.orgnih.gov This aromatic character contributes to the molecule's stability and is believed to be a key factor in its favorable in vivo profile. mdpi.comnih.gov The 1,3,4-thiadiazole ring is electron-deficient, making it relatively inert to electrophilic substitution but susceptible to nucleophilic attack, particularly at the 2 and 5 positions. arjonline.orgresearchgate.net This reactivity at the 2 and 5 positions allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting derivatives. researchgate.net

Effects of Substituent Lipophilicity

The lipophilicity of substituents on the 1,3,4-thiadiazole ring plays a significant role in determining the biological activity of its derivatives. frontiersin.org An increase in the lipophilic character of the molecule can enhance its ability to cross biological membranes and interact with target sites. For instance, in a series of antimicrobial 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the antimicrobial activity was found to be correlated with the lipophilicity of the compounds, as indicated by the calculated ClogP values. nih.gov Substitution at the para position of a phenylamino (B1219803) group with a trifluoromethyl (CF3) group or a chlorine atom, both of which increase lipophilicity, improved the antimicrobial effect. nih.gov

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the 1,3,4-thiadiazole ring are critical in modulating biological activity. arjonline.orgnih.gov Generally, the presence of electron-withdrawing groups is associated with an increase in the biological activities of 1,3,4-thiadiazole derivatives, while electron-donating groups tend to decrease activity. researchgate.net

For example, in a study of 1,3,4-thiadiazole derivatives as anticancer agents, compounds with electron-withdrawing substituents like amido, nitro, or chloro groups on a phenyl ring attached to the thiadiazole core showed the highest activity. mdpi.com Conversely, the introduction of electron-donating groups, such as a methyl group, was detrimental to cytotoxicity. mdpi.com Similarly, for Bloom Helicase inhibitors, electron-withdrawing groups at the 3-position of a phenyl ring were preferred over electron-donating groups. nih.gov The SAR for anticonvulsant activity also highlights the importance of electron-withdrawing groups. frontiersin.org Studies on α-glucosidase inhibitors revealed that analogues with strong electron-donating or electron-withdrawing groups exhibited better inhibition profiles. nih.govbohrium.com

| Substituent Type | General Effect on Biological Activity | Example |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CF3) | Often increases activity | Enhanced anticancer and antimicrobial activity nih.govmdpi.com |

| Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) | Often decreases activity | Reduced anticancer activity mdpi.com |

Methyl Group Substitution and its Role in Modulating Biological Activity

Specificity of 2-Methyl Substitution on Target Activity

The presence of a methyl group at the 2-position of the 1,3,4-thiadiazole ring can be a key determinant of activity for specific biological targets. For instance, in a study of anticonvulsant agents, a compound with a methyl group at the 2-position showed desirable anticonvulsant activity with reduced neurotoxicity. arjonline.org However, in the context of certain anticancer evaluations, a methyl group on a phenyl ring at the 2-position was found to be detrimental to cytotoxicity. mdpi.com This highlights the target-specific nature of the methyl group's influence.

Positional and Stereochemical Effects of Methyl Moieties

| Compound/Derivative | Position of Methyl Group | Effect on Biological Activity |

| Anticonvulsant Derivative | 2-position of thiadiazole ring | Desirable activity with reduced neurotoxicity arjonline.org |

| Anticancer Derivative | On phenyl ring at 2-position | Detrimental to cytotoxicity mdpi.com |

| Anti-Hepatitis B Virus Derivative | 5-position of thiadiazole ring | Increased inhibition of viral DNA mdpi.com |

| Antifungal Derivative | On a p-chlorophenyl substituent | Decreased activity nih.gov |

| Anti-inflammatory Derivative | α-position of a benzyl (B1604629) group at position 2 | Significantly enhanced activity arabjchem.org |

Tautomerism and Conformational Dynamics

The biological activity of 1,3,4-thiadiazole derivatives can be significantly influenced by their tautomeric forms, which affect their ability to interact with biological targets. researchgate.net

Table 1: Investigated Tautomers of 2-Amino-1,3,4-thiadiazole

| Tautomer Name | Abbreviation | Relative Stability |

|---|---|---|

| 2-amino-1,3,4-thiadiazole | ATD | Most Stable/Strongly Dominant sid.ir |

| 2(3H)-imino-1,3,4-thiadiazole | ITD | Less Stable sid.ir |

| 2(5H)-imino-1,3,4-thiadiazole | ITO | Less Stable sid.ir |

The surrounding environment and the nature of substituents can influence the equilibrium between tautomers. Studies have shown that for 2-amino-1,3,4-thiadiazole, solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and water decrease the total energy of all tautomers, making them more stable compared to the gas phase. sid.ir However, the solvent polarity does not alter the inherent preference for the amino (ATD) tautomer, which remains the most dominant form across these different environments. sid.ir

In contrast, for other 1,3,4-thiadiazole derivatives, particularly those capable of keto-enol tautomerism, the solvent's nature plays a more decisive role. For instance, in certain 1,3,4-thiadiazole derivatives featuring a 2,4-dihydroxyphenyl group, the keto form is favored in nonpolar solvents, while the enol form predominates in polar solvents. nih.gov This shift is attributed more to the solvent's average electric polarizability than its electric dipole moment. nih.gov Furthermore, the specific substituents attached to the thiadiazole ring have a clear effect on the tautomeric equilibrium, highlighting the interplay between the molecule's intrinsic properties and its environment. nih.gov

SAR Correlations with Specific Biological Targets

The therapeutic potential of 1,3,4-thiadiazole derivatives is directly linked to their structural features. By systematically altering substituents, researchers have established clear SARs for various biological activities.

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore for anticonvulsant activity, largely attributed to the =N–C–S– moiety and the ring's aromaticity. frontiersin.org SAR studies have revealed several key structural requirements for potent anticonvulsant effects.

Substitution at the 2- and 5-positions: The nature of the substituents at these positions is critical. A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles demonstrated that combining specific aromatic groups at the 2-position with alkyl substitution on the hydrazine (B178648) moiety at the 5-position results in potent compounds that lack sedative side effects. nih.govecronicon.net

Aromatic Substituents: The presence of an aryl group is often beneficial. Specifically, a 2-biphenylyl group at the 5-position, combined with a 1-methylhydrazino group at the 2-position, yielded a highly potent anticonvulsant agent. nih.govarjonline.org

Electron-Withdrawing and Lipophilic Groups: The anticonvulsant activity is generally enhanced by the presence of electron-withdrawing groups and by increased lipophilicity. frontiersin.org Halogen substitutions (e.g., chloro, bromo, fluoro) on attached phenyl rings have been shown to be particularly effective. frontiersin.orgsphinxsai.com For example, a derivative with a 2,4-dichlorobenzylthio group at the 5-position showed high potency. frontiersin.org

Other Substituents: The introduction of groups like nitro and methyl can also increase anticonvulsant activity. frontiersin.org

Table 2: SAR Findings for Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives

| Structural Feature/Substituent | Effect on Anticonvulsant Activity | Reference |

|---|---|---|

| =N–C–S– Moiety | Considered essential for activity | frontiersin.org |

| Aromatic substituent at 2-position and alkylated hydrazine at 5-position | Leads to potent compounds | nih.govecronicon.net |

| 5-(2-Biphenylyl) group | Confers high potency | nih.govarjonline.org |

| Halogen (Cl, Br, F) substitution | Increases activity | frontiersin.org |

| Electron-withdrawing groups | Enhances activity | frontiersin.org |

| Lipophilic substitution | Plays an important role in activity | frontiersin.org |

1,3,4-Thiadiazole derivatives exhibit significant anticancer activity, which is thought to stem from the ring's bioisosteric relationship with pyrimidine, allowing interference with DNA replication. mdpi.comnih.govmdpi.com The mesoionic character of the ring also facilitates passage across cell membranes. nih.govtandfonline.com

Substitution at the 2- and 5-positions: The diversity of substituents at these positions is a key determinant of anticancer efficacy.

Aryl Groups: The presence of aryl groups is often crucial. For instance, attaching a phenyl, para-tolyl, or para-methoxyphenyl group at the 2-position of the thiadiazole ring has a favorable effect on anticancer activity. mdpi.com In another series, combining the thiadiazole scaffold with a pyridine (B92270) ring showed that the antitumor activity was influenced by substituents on both the phenyl and thiadiazole rings. mdpi.com

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups, such as nitro, amido, or chloro groups, on an attached phenyl ring tend to enhance cytotoxicity. mdpi.com Conversely, electron-donating groups like methyl in the para position of a phenyl ring have been found to be detrimental to activity. mdpi.com

Fused and Hybrid Systems: Fusing the thiadiazole ring with other heterocyclic systems, such as triazoles or imidazoles, has led to potent anticancer agents. jst.go.jparabjchem.org For example, novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives have shown substantial cytostatic and cytotoxic effects. arabjchem.org Similarly, combining the 1,3,4-thiadiazole with a thiazole (B1198619) moiety has produced compounds with high activity against liver cancer cell lines. d-nb.info

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on a benzyl group attached to the thiadiazole scaffold significantly improves anticancer potency against certain cancer cell lines. nih.gov

Table 3: SAR Findings for Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Structural Feature/Substituent | Effect on Anticancer Activity | Reference |

|---|---|---|

| Phenyl, para-tolyl, para-methoxyphenyl at position 2 | Favorable for activity | mdpi.com |

| Electron-withdrawing groups (NO₂, CONH₂, Cl) on phenyl ring | Increases cytotoxicity | mdpi.com |

| Electron-donating groups (e.g., CH₃) on phenyl ring | Detrimental to cytotoxicity | mdpi.com |

| Halogen (Cl, F) on benzyl group | Improves potency | nih.gov |

| Fusion with triazole or imidazole (B134444) rings | Can lead to potent compounds | jst.go.jparabjchem.org |

| Replacement of thiadiazole with oxadiazole | Drastic drop in activity | mdpi.com |

Derivatives of 1,3,4-thiadiazole are known to inhibit a wide range of enzymes, and their inhibitory profiles are highly dependent on their substitution patterns.

α-Glucosidase Inhibition: For the inhibition of α-glucosidase, an enzyme targeted in diabetes management, SAR studies on 1,3,4-thiadiazole-bearing Schiff bases revealed that substituents with strong electron-donating or electron-withdrawing properties enhance the inhibitory profile. acs.org In contrast, bulky groups or methoxy (B1213986) (-OCH₃) groups on an attached phenyl ring tend to result in weaker inhibition. acs.org

Aromatase Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as potent aromatase inhibitors, a key target in hormone-dependent breast cancer. One promising compound features a structure with two thiadiazole rings linked by a thioacetamide (B46855) bridge, with one ring substituted with an ethyl group and the other with a p-tolylamino group. researchgate.net

Kinase Inhibition: The thiadiazole scaffold has been used to design inhibitors for various protein kinases.

c-Jun N-terminal Kinase (JNK): A series of 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine derivatives have been developed as potent and selective JNK inhibitors that target the substrate docking site. nih.gov

Epidermal Growth Factor Receptor (EGFR): 1,3,4-thiadiazole hybrids have been designed as EGFR inhibitors, with some derivatives showing strong enzymatic inhibition. mdpi.com

Other Enzymes: The versatility of the thiadiazole scaffold extends to other enzyme targets. Derivatives have been developed as inhibitors of Lysine-Specific Demethylase 1 (LSD1), monoamine oxidases (MAOs), and various phosphatases, with inhibitory potency and selectivity being fine-tuned by the specific substituents on the heterocyclic core. nih.govd-nb.info

Table 4: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

| Target Enzyme | Favorable Structural Features for Inhibition | Reference |

|---|---|---|

| α-Glucosidase | Strong electron-donating or electron-withdrawing groups; absence of bulky groups. | acs.org |

| Aromatase | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide structure. | researchgate.net |

| c-Jun N-terminal Kinase (JNK) | 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine core. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Specific hybrid structures incorporating the 1,3,4-thiadiazole ring. | mdpi.com |

| Lysine-Specific Demethylase 1 (LSD1) | Derivatives with terminal amino groups on a thiadiazole ring. | nih.gov |

| Monoamine Oxidases (MAO-A/B) | 4-fluorophenyl and 4-methoxyphenyl (B3050149) moieties attached to a fused thiadiazole system. | d-nb.info |

Compound Names Mentioned in this Article

2-(2,4-dichlorobenzyl)thio-5-(4-fluorophenyl)urea-1,3,4-thiadiazole

2-amino-1,3,4-thiadiazole

2-amino-5-diazole

2-aryl-5-hydrazino-1,3,4-thiadiazole

2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole

3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole

4-(5-(4-chlorophenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol

4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol

4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol

5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole

Carbamazepine

Cefozopram

Diazepam

Dimethyl sulfoxide

Doxorubicin

Flumazenil

Megazol

Methazolamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Phenobarbital

Phenytoin

Tetrahydrofuran

Antimicrobial and Antiviral Efficacy

The 1,3,4-thiadiazole nucleus is a key structural motif in a multitude of compounds exhibiting a wide range of biological activities. Derivatives of 2-Methyl-1,3,4-thiadiazole, in particular, have been the subject of extensive research to evaluate their efficacy against various microbial and viral pathogens. Structure-activity relationship (SAR) studies have been crucial in identifying the specific structural features that enhance their potency.

Antimicrobial Research Findings

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as antibacterial and antifungal agents. The antimicrobial effect is often influenced by the nature of the substituent at the C2 and C5 positions of the thiadiazole ring.

A series of 2-methyl-3-(1′3′4′-thiadiazoyl)-4-(3H) quinazolinones were synthesized and screened for their in vitro antibacterial and antifungal activities. researchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and various fungal strains (Candida albicans, Aspergillus niger, Curvularia lunata). researchgate.net The research indicated that the presence of a p-chlorophenyl group at the second position of the quinazolinone ring, combined with a methyl group at the fifth position of the thiadiazole ring, resulted in the most potent antimicrobial activity. gavinpublishers.com

Further studies have explored linking the 1,3,4-thiadiazole ring to other heterocyclic systems. For instance, a series of 2-aryl-5-(6′-chloro-1′,3′-benzothoazole-2-yl-amino)-1,3,4-thiadiazoles were synthesized and evaluated. arabjchem.org A derivative featuring an acetoxy-phenyl group demonstrated strong activity against S. aureus, while another with a 2-napthyl-methyl group showed maximum inhibition against E. coli. arabjchem.org Similarly, the synthesis of bis-1,3,4-thiadiazole derivatives revealed that the methyl derivative exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin (B1669076) and griseofulvin. nih.gov

Research into sulfonyl-1,3,4-thiadiazole derivatives found that a compound with a 5-(5-nitrofuran-2-yl) residue on the thiadiazole ring showed promising activity against Gram-positive bacteria, including S. aureus, Staphylococcus epidermidis, and B. subtilis. arabjchem.org In another study, newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli and Bacillus mycoides, with some compounds showing significant inhibition zones. d-nb.info The introduction of an amide structure into the 1,3,4-thiadiazole skeleton has also yielded compounds with high antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo). acs.org One such derivative, compound 30 , exhibited EC₅₀ values of 2.1 and 1.8 mg/L against Xoc and Xoo, respectively, far superior to the standard thiodiazole copper. acs.org

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-(1′3′4′-thiadiazoyl)-4-(3H) Quinazolinones | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compound with p-chlorophenyl on quinazolone and methyl on thiadiazole showed maximum activity. | researchgate.net, gavinpublishers.com |

| 2-Aryl-5-(6′-chloro-1′,3′-benzothoazole-2-yl-amino)-1,3,4-thiadiazoles | S. aureus, E. coli | Acetoxy-phenyl derivative potent against S. aureus; 2-napthyl-methyl derivative potent against E. coli. | arabjchem.org |

| Bis-1,3,4-thiadiazole derivatives | Bacteria and Fungi | The methyl derivative (n=1) showed activity comparable to ciprofloxacin and griseofulvin. | nih.gov |

| Sulfonyl-1,3,4-thiadiazoles | S. aureus, S. epidermidis, B. subtilis | Compound with 5-(5-nitrofuran-2-yl) residue had promising activity against Gram-positive bacteria. | arabjchem.org |

| 1,3,4-Thiadiazole derivatives containing an amide moiety | Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae | Compound 30 showed superior activity (EC₅₀ = 2.1 and 1.8 mg/L) compared to thiodiazole copper. | acs.org |

| 1,3,4-Thiadiazole derivatives | B. mycoides, C. albicans, E. coli | Compound 14 demonstrated significant inhibition zones of 21-23 mm against tested microbes. | d-nb.info |

Antiviral Research Findings

The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antiviral agents. arkat-usa.orgresearchgate.net Researchers have synthesized and tested numerous derivatives against a variety of viruses, including Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), and Herpes Simplex Virus (HSV). gavinpublishers.comarkat-usa.org

In the context of anti-HIV research, a series of 1,3,4-thiadiazole derivatives were designed as inhibitors of the human ATPase/RNA helicase DDX3X, a host protein essential for the HIV-1 life cycle. nih.gov One of the most promising compounds, 24 , exhibited significant antiviral activity with an EC₅₀ of 3.9 µM and no signs of cytotoxicity. nih.gov Interestingly, its para-methoxy derivative, 23 , was found to be inactive, highlighting the critical role of specific substituents in antiviral efficacy. nih.gov SAR studies on other series have suggested that the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-phenyl ring can enhance anti-HIV-1 activity. nih.gov

Thiadiazole derivatives have also shown notable activity against plant viruses. arkat-usa.org A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested against TMV. mdpi.com The compound designated E₂ showed excellent protective activity, with an EC₅₀ value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 µg/mL). mdpi.com Other research has identified 1,2,3-thiadiazole (B1210528) derivatives that exhibit significant inhibition against TMV. arkat-usa.org

Furthermore, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antiviral activity. nih.gov Derivatives 50 (methyl) and 51 (allyl) were active against Herpes Simplex Virus-1 (HSV-1), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov The highest activity was observed for derivative 50 against the Sindbis virus. nih.gov Another study reported on thiadiazole derivatives active against Japanese Encephalitis Virus (JEV) and HSV-1, with a compound having a phenyl group substitution showing up to 50% in vitro activity against JEV. gavinpublishers.com

Table 2: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Virus(es) | Key Finding | Reference(s) |

|---|---|---|---|

| 1,3,4-Thiadiazole DDX3X inhibitors | HIV-1 | Compound 24 showed potent anti-HIV-1 activity (EC₅₀ = 3.9 µM) with low cytotoxicity. | nih.gov |

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Compound E₂ exhibited superior protective activity (EC₅₀ = 203.5 µg/mL) compared to ningnanmycin. | mdpi.com |

| 2-Amino-1,3,4-thiadiazole derivatives | HSV-1, Sindbis virus, Coxsackie B4, Punto Toro virus | Methyl derivative 50 showed the highest activity against Sindbis virus. | nih.gov |

| 1-(2'-diazo-5'-aralkyl-1',3',4'-thiadiazolyl)-6-methoxy[2,3-b] benzophenothiazines | Japanese Encephalitis Virus (JEV), HSV-1 | A phenyl-substituted compound showed up to 50% inhibition of JEV in vitro. | gavinpublishers.com |

| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile Virus, Dengue Virus | Showed antiviral activity against the tested Flaviviridae family viruses. | arkat-usa.org |

| Benzothiazole derivatives with 1,3,4-thiadiazole moiety | Tobacco Mosaic Virus (TMV) | Exhibited good antivirus activity against TMV. | arkat-usa.org |

Computational and Theoretical Investigations on 2 Methyl 1,3,4 Thiadiazole Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly molecular docking, have become instrumental in understanding the potential therapeutic applications of 1,3,4-thiadiazole (B1197879) derivatives. These computational methods allow for the prediction and analysis of the interactions between a ligand, such as a 2-Methyl-1,3,4-thiadiazole derivative, and a biological target, typically a protein or enzyme.

Molecular docking studies are frequently employed to investigate how derivatives of the 1,3,4-thiadiazole scaffold fit into the active sites of biological targets. This provides insights into the binding modes and affinities that drive their pharmacological activities. For instance, docking studies have been performed on imidazo[2,1-b]-1,3,4-thiadiazole derivatives with the HIV-1 protease protein to assess their potential as anti-HIV agents. Similarly, various 1,3,4-thiadiazole derivatives have been screened in silico against the estrogen receptor (PDB: 3ERT) to explore their potential in breast cancer treatment. These studies help in identifying the key structural features of the thiadiazole compounds that are crucial for effective binding.

The interaction between a ligand and its receptor is governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking simulations for 1,3,4-thiadiazole derivatives have revealed specific interactions with key amino acid residues in the binding pockets of target proteins. For example, in the case of the estrogen receptor, electron-withdrawing groups on the thiadiazole ring were found to form strong hydrogen bonds with residues like ARG 394, while electron-donating groups interacted with ASP 351, GLU 353, and GLY 521. In another study targeting S. aureus DNA gyrase, a substituted thiourea (B124793) containing a 1,3,4-thiadiazole ring interacted with residues ASP1083 and ARG1122. These detailed interaction maps are crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

The binding mechanism often involves a combination of hydrogen bonds and hydrophobic interactions. For instance, docking of 1,3,4-thiadiazole-based compounds into the EGFR tyrosine kinase domain showed hydrogen bonding with key residues, while other parts of the molecule engaged in hydrophobic interactions, contributing to the binding affinity. The planarity and aromaticity of the 1,3,4-thiadiazole ring allow it to participate in π–π stacking interactions with aromatic residues in the binding pocket, further enhancing the stability of the complex.

A primary goal of molecular docking is to predict the inhibitory potency of a compound by calculating its binding energy or docking score. A lower binding energy generally indicates a more stable ligand-receptor complex and, consequently, higher potential inhibitory activity. Studies on various 1,3,4-thiadiazole derivatives have demonstrated a correlation between their calculated binding scores and their experimentally determined biological activities, such as IC50 values.

For example, in a study targeting monoamine oxidase A (MAO-A), a 1,3,4-thiadiazole derivative (compound 6b) with a high predicted binding affinity was subsequently found to be the most potent inhibitor in the series, with an IC50 value of 0.060 µM. Similarly, docking of thiadiazole derivatives against the estrogen receptor identified compounds with glide scores as low as -9.36 kcal/mol, suggesting strong binding and potent activity. These predictions are invaluable for prioritizing candidates for synthesis and further biological evaluation.

| Compound Series | Target Protein | Top Docking/Glide Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|---|

| Imidazo[2,1-b]-1,3,4-thiadiazoles | HIV-1 Protease | -117.0 (Dock Score) | Not Specified | Anti-HIV |

| Substituted 1,3,4-thiadiazoles | Estrogen Receptor (3ERT) | -9.36 (GScore) | ARG 394, ASP 351, GLU 353, GLY 521 | Anti-breast cancer |

| 1,3,4-Thiadiazole sulfonyl thioureas | S. aureus DNA Gyrase (2XCS) | Not Specified | ASP1083, MET1121, ARG1122 | Antibacterial |

| 1,3,4-Thiadiazole derivatives | Monoamine Oxidase A (MAO-A) | Not Specified | Not Specified | MAO-A Inhibition |

| 1,3,4-Thiadiazole-triazole hybrids | TMPRSS2 Enzyme | -9.1 | Not Specified | Antiviral (COVID-19) |

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been used to evaluate the conformational stability of 1,3,4-thiadiazole derivatives when bound to their target proteins. These simulations can confirm whether the binding mode predicted by docking is maintained in a more realistic, solvated environment.

For instance, an MD simulation performed on a 1,3,4-thiadiazole sulfonyl thiourea compound complexed with S. aureus DNA gyrase showed that the active interactions with key residues were stable, playing an important role in anchoring the compound in the active pocket. Another study on derivatives synthesized from (R)-carvone used MD simulations to evaluate the stability of the protein-compound complexes, finding that a complex with COX-2 was stable, indicating the compound would likely remain in the binding pocket. This validation is crucial for confirming the potential of a docked compound as a viable inhibitor.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force that dictates the crystal packing and supramolecular architecture of this compound and its derivatives. The 1,3,4-thiadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. When substituents with hydrogen bond donor capabilities (like -NH2 or -OH groups) are present, extensive hydrogen bonding networks can form.

| Compound | Interaction Type | Donor-Acceptor | Resulting Structure |

|---|---|---|---|

| 2-Amino-5-methyl-1,3,4-thiadiazole | N-H···N | Amino group (N-H) to Ring (N3, N4) | Three-dimensional polymeric network, dimers |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) | N-H···S | Ring (N-H) to Thione (S) | Not Specified |

| 1,3,4-Thiadiazole-derived cations | N-H···O, O-H···N | Involving thiadiazole cations and counter-ions | Network consolidating crystal structure |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl] | C-H···N | Thiazole (B1198619) (C-H) to Thiadiazole (N) | Consolidates crystal packing along the a-axis |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method has been applied to derivatives of this compound to deconstruct the complex network of noncovalent forces that govern their molecular packing.

For the compound 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, Hirshfeld surface analysis provides a detailed breakdown of the intermolecular contacts. The analysis reveals that the most significant contributions to the crystal packing are from N⋯H/H⋯N, S⋯H/H⋯S, and H⋯H contacts. These findings underscore the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure.